1-(Aminomethyl)-3-methylcyclohexan-1-ol
Overview
Description
The compound “1-(Aminomethyl)-3-methylcyclohexan-1-ol” likely belongs to the class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as the key atom . In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .
Scientific Research Applications
Neurotransmitter Analog Synthesis
“1-(Aminomethyl)-3-methylcyclohexan-1-ol” is structurally similar to certain neurotransmitters and can be used to synthesize analogs like Gabapentin . Gabapentin is a synthetic analog of the neurotransmitter gamma-aminobutyric acid (GABA) and exhibits anticonvulsant and analgesic activities. Its mechanism of action involves the inhibition of excitatory neuron activity by interacting with voltage-gated calcium channels in cortical neurons.
Anticonvulsant Drug Development
Due to its structural similarity to GABA, “1-(Aminomethyl)-3-methylcyclohexan-1-ol” can be utilized in the development of anticonvulsant drugs . These drugs are crucial for treating conditions like epilepsy and neuropathic pain, providing relief by reducing the excessive electrical activity in the brain that leads to seizures.
Boronic Acid Derivative Research
Although not directly related to “1-(Aminomethyl)-3-methylcyclohexan-1-ol”, boronic acid derivatives like 3-(Aminomethyl)phenylboronic acid hydrochloride have significant value in scientific research . They serve as versatile reagents for compound synthesis, catalysts for various reactions, and ligands for protein and enzyme investigations.
Biomedical Applications
Isatin and its derivatives, which can be synthesized from compounds like “1-(Aminomethyl)-3-methylcyclohexan-1-ol”, play a key role in biomedical applications. They are used as bactericides, fungicides, anti-HIV, anti-epileptic, and anti-inflammatory agents .
Mechanism of Action
The mechanism of action would depend on the specific use of “1-(Aminomethyl)-3-methylcyclohexan-1-ol”. For instance, a compound similar to this, gabapentin (1-amino-methyl)-1-cyclohexaneacetic acid), does not modify GABA binding, is not converted into a GABA agonist, and does not inhibit GABA uptake/degradation .
properties
IUPAC Name |
1-(aminomethyl)-3-methylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7-3-2-4-8(10,5-7)6-9/h7,10H,2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXBYIHIMJUDJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901289969 | |
Record name | 1-(Aminomethyl)-3-methylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901289969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)-3-methylcyclohexan-1-ol | |
CAS RN |
37022-19-8 | |
Record name | 1-(Aminomethyl)-3-methylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37022-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Aminomethyl)-3-methylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901289969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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